Cas no 22995-60-4 (1-(4,5-dihydro-1H-imidazol-2-yl)ethanol)
1-(4,5-dihydro-1H-imidazol-2-yl)ethanol Chemical and Physical Properties
Names and Identifiers
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- SCHEMBL947803
- 2-(1-Hydroxy ethyl)-2-imidazoline
- DTXSID30605507
- 91144-41-1
- 1-(4,5-Dihydro-1H-imidazol-2-yl)ethan-1-ol
- AKOS006358477
- 22995-60-4
- 1-(4,5-dihydro-1H-imidazol-2-yl)ethanol
- A843739
-
- MDL: MFCD12408077
- Inchi: 1S/C5H10N2O/c1-4(8)5-6-2-3-7-5/h4,8H,2-3H2,1H3,(H,6,7)
- InChI Key: ILFCVQIGWWNYEM-UHFFFAOYSA-N
- SMILES: OC(C)C1=NCCN1
Computed Properties
- Exact Mass: 114.079312947g/mol
- Monoisotopic Mass: 114.079312947g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 111
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1
- Topological Polar Surface Area: 44.6Ų
1-(4,5-dihydro-1H-imidazol-2-yl)ethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A305737-1g |
1-(4,5-Dihydro-1H-imidazol-2-yl)ethanol |
22995-60-4 | 95+% | 1g |
$383.0 | 2025-02-27 |
1-(4,5-dihydro-1H-imidazol-2-yl)ethanol Suppliers
1-(4,5-dihydro-1H-imidazol-2-yl)ethanol Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 1-(4,5-dihydro-1H-imidazol-2-yl)ethanol
1-(4,5-Dihydro-1H-imidazol-2-yl)ethanol: A Comprehensive Overview
1-(4,5-Dihydro-1H-imidazol-2-yl)ethanol, also known by its CAS number 22995-60-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of imidazole derivatives, which have been extensively studied due to their diverse biological activities and applications in drug design. The structure of 1-(4,5-dihydro-1H-imidazol-2-yl)ethanol features a saturated imidazole ring system with a hydroxymethyl group attached at the 2-position. This unique structure contributes to its potential as a building block for more complex molecules and its role in various chemical reactions.
Recent studies have highlighted the importance of imidazole derivatives in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. The saturated imidazole ring in 1-(4,5-dihydro-1H-imidazol-2-yl)ethanol provides a rigid yet flexible framework that can be easily modified to introduce additional functional groups. This versatility makes it an attractive candidate for exploring new drug leads. For instance, researchers have utilized this compound as a precursor in the synthesis of bioactive molecules targeting cancer and inflammatory diseases.
The synthesis of 1-(4,5-dihydro-1H-imidazol-2-yl)ethanol typically involves a two-step process: the formation of the imidazole ring followed by alkylation or hydroxylation at the 2-position. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, enabling the production of high-purity samples. These improvements are crucial for applications in pharmaceutical research, where precise control over molecular structure is essential.
In terms of pharmacological activity, 1-(4,5-dihydro-1H-imidazol-2-yl)ethanol has shown potential as an anti-inflammatory agent. Studies conducted in vitro have demonstrated its ability to inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation. Furthermore, its saturated imidazole ring confers stability against oxidation, which is a critical factor for its use in biological systems.
Another area of interest is the use of imidazole derivatives as ligands in metalloenzyme mimics and catalysts. The nitrogen atoms within the imidazole ring can coordinate with metal ions, making these compounds valuable tools in organometallic chemistry. Recent research has explored the use of 1-(4,5-dihydro-1H-imidazol-2-yl)ethanol as a chelating agent in transition metal complexes, with promising results in catalytic hydrogenation and oxidation reactions.
From an industrial perspective, imidazole derivatives are widely used as corrosion inhibitors and stabilizers in various chemical processes. The ability of 1-(4,5-dihydro-1H-imidazol-2-yl)ethanol to form stable complexes with metal ions makes it a potential candidate for such applications. However, further studies are required to evaluate its performance under different environmental conditions.
In conclusion, 1-(4,5-dihydro-1H-imidazol-2-y l)ethanol is a multifaceted compound with applications spanning organic synthesis, pharmacology, and materials science. Its unique structure and versatile properties continue to drive research into new synthetic methods and biological applications. As advancements in chemical technology unfold, this compound is poised to play an even greater role in the development of innovative solutions across various industries.
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